Acid Orange 74 chemical properties and structure
Acid Orange 74 chemical properties and structure
An In-Depth Technical Guide to Acid Orange 74
Authored by a Senior Application Scientist
Introduction: Unveiling the Chromatic and Chemical Identity of Acid Orange 74
Acid Orange 74, also identified by its Colour Index number C.I. 18745, is a significant member of the monoazo, metal-complex dye family.[1] It is a synthetic organic compound valued for its vibrant orange hue and robust performance in various industrial applications.[2] As a pre-metallized acid dye, it contains a chromium atom complexed within its structure, a feature that imparts superior fastness properties compared to non-metallized counterparts. This guide provides a comprehensive technical overview of Acid Orange 74, delving into its core chemical properties, structure, synthesis, and applications, with a focus on providing actionable insights for researchers, scientists, and professionals in related fields.
Core Identifiers:
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Chemical Name: Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-)[3]
-
CAS Number: 10127-27-2[1]
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Molecular Formula: C₁₆H₁₂CrN₅NaO₇S (Note: Formula may vary slightly across sources depending on the precise representation of the complex)[3]
Part 1: Molecular Architecture and Physicochemical Profile
The efficacy and properties of Acid Orange 74 are directly derived from its intricate molecular structure. It is characterized by a central azo group (-N=N-) that connects a substituted pyrazolone ring with a nitro-substituted hydroxyphenylsulfonate system. This entire organic ligand is coordinated with a chromium ion, forming a stable metal complex.
The sulfonic acid group (-SO₃H), present as a sodium salt, is the primary driver of its water solubility, a critical attribute for an acid dye.[2] This group provides the necessary anionic character, enabling the dye to bind to cationic sites in substrates like protein fibers (wool, silk) and polyamides.
Caption: Chemical structure of Acid Orange 74 complex.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Acid Orange 74, which are critical for its application and handling.
| Property | Value | Source(s) |
| Molecular Weight | 441.35 g/mol | [1][5] |
| Appearance | Dark brown powder | [1][4] |
| Solubility | Soluble in water (forms an orange solution), soluble in ethanol, slightly soluble in cellosolve. | [1][4][5][6] |
| λmax | ~455 nm | [7] |
| Density | ~1.69 g/cm³ at 20°C | [6][8] |
| pH Stability | Stable in a pH range of 3-13. | [9] |
| Lightfastness | Good (Rating of 5-6 on a scale of 8). | [9] |
Behavior in Acidic and Basic Media
Understanding the chromatic response of Acid Orange 74 to different chemical environments is crucial for its application in dyeing processes.
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In Concentrated Sulfuric Acid: It dissolves to form a dark yellow solution, which turns orange upon dilution.[1][4]
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In 10% Sodium Hydroxide Solution: The solution appears orange.[1][4]
This stability across a range of pH values is a testament to the robustness of the chromium complex.[9]
Part 2: Synthesis and Manufacturing Insights
The industrial synthesis of Acid Orange 74 is a multi-step process that requires precise control over reaction conditions. The causality behind the chosen pathway is rooted in established azo coupling chemistry and coordination chemistry.
Core Synthesis Pathway
The manufacturing process can be logically broken down into three primary stages:
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Diazotization: The process begins with the diazotization of an aromatic amine, specifically 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid . This reaction is typically carried out in an acidic medium with sodium nitrite at low temperatures to form a reactive diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium ion.
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Azo Coupling: The resulting diazonium salt is then coupled with a suitable coupling agent, in this case, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one .[1][6][10] This electrophilic substitution reaction forms the core azo chromophore of the dye molecule.
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Metallization: The final and defining step is the formation of the chromium complex. The azo compound is heated in an aqueous solution with a chromium source, such as a chromium formate complex.[1][6][10] This reaction is conducted at elevated temperatures (e.g., 130°C for several hours) to facilitate the coordination of the chromium ion with the dye ligand, resulting in the stable 1:2 chromium complex structure.[1][10]
Caption: Simplified workflow for the synthesis of Acid Orange 74.
Part 3: Applications and Functional Relevance
Acid Orange 74 is a versatile dye primarily used in applications demanding high fastness and durability. Its utility is not confined to textiles but extends to various industrial substrates.
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Textile Dyeing and Printing: Its primary application is in the dyeing of wool, silk, and polyamide (nylon) fibers.[1][2] The anionic nature of the dye facilitates strong ionic bonding with the cationic amino groups in these fibers, while the chromium complex ensures excellent lightfastness and resistance to washing.[11] It is particularly favored for dyeing wool carpets.[4]
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Leather Finishing: The dye is also extensively used for coloring leather, providing vibrant and durable orange shades.[1][9]
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Anodized Aluminum Coloration: Acid Orange 74 can be used to color anodized aluminum surfaces, a process where the dye is absorbed into the porous aluminum oxide layer.[2][9]
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Industrial Products: It finds use as a colorant in assorted industrial cleaning products, soaps, and detergents.[9]
While not directly used in drug development, its well-characterized structure and properties make it a relevant model compound for environmental and analytical research, such as in studies on wastewater treatment and the development of methods for dye removal.[12]
Part 4: Analytical and Experimental Protocols
For researchers, accurate quantification and analysis of Acid Orange 74 are essential. UV-Visible spectrophotometry is a straightforward and reliable method for this purpose.
Experimental Protocol: Spectrophotometric Quantification of Acid Orange 74
This protocol provides a self-validating system for determining the concentration of Acid Orange 74 in an aqueous solution.
Objective: To generate a standard curve and determine the concentration of an unknown Acid Orange 74 solution.
Materials:
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Acid Orange 74 powder
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Distilled or deionized water
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Volumetric flasks (100 mL, 50 mL, 10 mL)
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Pipettes
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UV-Vis Spectrophotometer
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Cuvettes (1 cm path length)
Methodology:
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Preparation of Stock Solution (100 mg/L): a. Accurately weigh 10.0 mg of Acid Orange 74 powder. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 50 mL of deionized water and sonicate or swirl until the dye is fully dissolved. d. Dilute to the 100 mL mark with deionized water and mix thoroughly. This is your 100 mg/L stock solution.
-
Preparation of Working Standards: a. Label five 50 mL volumetric flasks as 2, 4, 6, 8, and 10 mg/L. b. Using the 100 mg/L stock solution, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL into the respective flasks. c. Dilute each flask to the 50 mL mark with deionized water and mix well.
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Spectrophotometer Measurement: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength to the λmax of Acid Orange 74, which is approximately 455 nm.[7] (It is advisable to run a scan from 350-600 nm on one of the standards to confirm the λmax on your instrument). c. Use deionized water as a blank to zero the absorbance. d. Measure the absorbance of each of the five working standards and the unknown sample solution. Record the values.
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Data Analysis: a. Plot a graph of Absorbance (Y-axis) versus Concentration (mg/L) (X-axis) for the working standards. b. Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, demonstrating the validity of Beer-Lambert's law for this concentration range. c. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration. The R² value should be ≥ 0.99 for a reliable curve. d. Use the measured absorbance of your unknown sample and the equation of the line to calculate its concentration (x = (y - c) / m).
Part 5: Safety and Handling
As with any chemical, proper handling of Acid Orange 74 is paramount to ensure laboratory safety.
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General Handling: Use with adequate ventilation and minimize dust generation.[13] It is recommended to handle the powder within a chemical fume hood.[13] Avoid contact with eyes, skin, and clothing.[13]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ingestion/Inhalation: The substance may be harmful if swallowed and can cause respiratory tract irritation if inhaled.[13]
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Storage: Store in a cool, dry place in tightly sealed containers, protected from light.[13]
While many reports to the ECHA C&L Inventory indicate the chemical does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to all laboratory chemicals.[3]
References
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World dye variety. (2012-05-28). Acid Orange 74. [Link]
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PubChem. C.I. Acid orange 74. National Center for Biotechnology Information. [Link]
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Emperor Chem. Acid Orange 74. [Link]
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SD International. Acid Orange 74 Dyes. [Link]
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LookChem. ACID ORANGE 74. [Link]
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Amtrade. (2023-01-01). Acid Orange 74: A Comprehensive Guide to its Properties, Applications, and Safety. [Link]
-
PubChem. Acid Orange 74. National Center for Biotechnology Information. [Link]
-
Pylam Dyes. ACID ORANGE 74. [Link]
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ACS Publications. (2026-01-13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
-
Wikipedia. Acid orange 20. [Link]
-
Emperor Industry Limited. Acid Orange 74 Material Safety Data Sheet (MSDS). [Link]
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- 4. Acid Orange 74 - Acid Orange GEN - Acid Complex Orange GEN from Emperor Chem [emperordye.com]
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